2,7,9,9-Tetramethyl-9H-xanthene-4,5-diol
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Overview
Description
2,7,9,9-Tetramethyl-9H-xanthene-4,5-diol is an organic compound with the molecular formula C17H18O2 It is a derivative of xanthene, characterized by the presence of four methyl groups and two hydroxyl groups on the xanthene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,9,9-Tetramethyl-9H-xanthene-4,5-diol typically involves the alkylation of xanthene derivatives followed by hydroxylation. One common method includes the reaction of 2,7,9,9-tetramethylxanthene with a suitable hydroxylating agent under controlled conditions to introduce the hydroxyl groups at the 4 and 5 positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,7,9,9-Tetramethyl-9H-xanthene-4,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of xanthone derivatives.
Reduction: Formation of reduced xanthene derivatives.
Substitution: Formation of various substituted xanthene compounds.
Scientific Research Applications
2,7,9,9-Tetramethyl-9H-xanthene-4,5-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,7,9,9-Tetramethyl-9H-xanthene-4,5-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular oxidative stress levels .
Comparison with Similar Compounds
Similar Compounds
2,7,9,9-Tetramethyl-9H-xanthene: Lacks the hydroxyl groups present in 2,7,9,9-Tetramethyl-9H-xanthene-4,5-diol.
2,4,7,9-Tetramethyl-5-decyne-4,7-diol: Another xanthene derivative with different functional groups and properties.
Properties
CAS No. |
405138-15-0 |
---|---|
Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
2,7,9,9-tetramethylxanthene-4,5-diol |
InChI |
InChI=1S/C17H18O3/c1-9-5-11-15(13(18)7-9)20-16-12(17(11,3)4)6-10(2)8-14(16)19/h5-8,18-19H,1-4H3 |
InChI Key |
GAHLBLCZFSQUPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)OC3=C(C2(C)C)C=C(C=C3O)C |
Origin of Product |
United States |
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